molecular formula C26H34 B3052011 9-Dodecylphenanthrene CAS No. 3788-61-2

9-Dodecylphenanthrene

Cat. No.: B3052011
CAS No.: 3788-61-2
M. Wt: 346.5 g/mol
InChI Key: QBNLPAPGLLSKBN-UHFFFAOYSA-N
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Description

9-Dodecylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C26H34. It consists of a phenanthrene core substituted with a dodecyl group at the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Dodecylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of phenanthrene from coal tar, followed by its alkylation with dodecyl chloride. The reaction mixture is then subjected to distillation and recrystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 9-Dodecylphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: 9,10-Dihydro-9-dodecylphenanthrene.

    Substitution: 9-Bromophenanthrene.

Scientific Research Applications

9-Dodecylphenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Dodecylphenanthrene involves its interaction with various molecular targets. Its aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, its hydrophobic dodecyl chain can interact with lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Uniqueness: 9-Dodecylphenanthrene is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to its parent compound and other derivatives. This makes it particularly useful in applications requiring hydrophobic interactions and stability .

Properties

IUPAC Name

9-dodecylphenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34/c1-2-3-4-5-6-7-8-9-10-11-16-22-21-23-17-12-13-18-24(23)26-20-15-14-19-25(22)26/h12-15,17-21H,2-11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNLPAPGLLSKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296020
Record name 9-Dodecylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3788-61-2
Record name 9-Dodecylphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3788-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 107103
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-n-Dodecylphenanthrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Dodecylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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